N-(2H-1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)pyridine-3-carboxamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)pyridine-3-carboxamide is a synthetic organic compound featuring a pyridine-3-carboxamide core substituted with a 1,3-benzodioxole group at the N-position and a 4-chloro-2-methylphenoxy group at the 2-position of the pyridine ring. The compound’s stereoelectronic properties, influenced by the electron-withdrawing chloro and electron-donating methyl groups, may modulate its binding affinity to biological targets. Structural analysis tools such as SHELXL (for crystallographic refinement) and ORTEP-3 (for molecular visualization) are typically employed to characterize such molecules .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4/c1-12-9-13(21)4-6-16(12)27-20-15(3-2-8-22-20)19(24)23-14-5-7-17-18(10-14)26-11-25-17/h2-10H,11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUAKPZLGWDMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the chloromethylphenoxy group: This step involves the chlorination of a methylphenol derivative followed by etherification.
Coupling with pyridine carboxamide: The final step involves the coupling of the benzodioxole and chloromethylphenoxy intermediates with a pyridine carboxamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloromethylphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Analogues
The compound shares structural motifs with several synthetic cathinones and nicotinamide derivatives, as evidenced by the provided materials:
Key Observations :
- Benzodioxole Derivatives: The 1,3-benzodioxole group is a recurring motif in psychoactive substances (e.g., ephylone) and agrochemicals.
- Chlorinated vs. Fluorinated Substituents: The 4-chloro-2-methylphenoxy group in the target compound contrasts with the trifluorobutenylsulfanyl group in the nicotinamide analogue. Chlorine’s higher electronegativity may enhance metabolic stability compared to fluorine’s smaller size and lipophilicity .
- Pyridine vs.
Physicochemical Properties (Hypothetical Comparison)
Based on substituent contributions:
| Property | Target Compound | N-ethylpentylone | Trifluorobutenyl Nicotinamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~388.8 | ~263.3 | ~428.3 |
| LogP (estimated) | ~3.5 | ~2.1 | ~4.2 |
| Hydrogen Bond Acceptors | 6 | 5 | 7 |
Notes:
Research Findings and Gaps
- Synthetic Pathways: No synthetic protocols for the target compound are described in the evidence. However, SIR97 and SHELX tools are standard for crystallographic analysis of analogous structures .
- Biological Activity: While ephylone acts as a dopamine/norepinephrine reuptake inhibitor, the target compound’s phenoxy and carboxamide groups may confer distinct target selectivity (e.g., kinase inhibition or GPCR modulation) .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)pyridine-3-carboxamide is a compound of interest due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C19H18ClN O4
- IUPAC Name : this compound
Structural Representation
The structural formula illustrates the presence of a benzodioxole moiety, a pyridine ring, and a carboxamide functional group, which are pivotal for its biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Activity : Several studies have evaluated the compound's potential as an anticancer agent. For instance, derivatives of benzodioxole have shown significant cytotoxic effects against different cancer cell lines while demonstrating low toxicity to normal cells .
- Enzyme Inhibition : The compound has been tested for its inhibitory effects on enzymes such as α-amylase, which is crucial in carbohydrate metabolism. In vitro assays revealed potent inhibition with IC50 values indicating effective enzyme blockade .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics in vivo, which are essential for therapeutic efficacy .
Anticancer Efficacy
A notable study investigated the efficacy of benzodioxol derivatives against cancer cell lines. The results indicated that specific derivatives exhibited IC50 values ranging from 26 to 65 µM against various cancer types. The safety profile was confirmed through testing on normal cell lines, where the IC50 exceeded 150 µM .
Enzyme Inhibition Studies
In a detailed analysis of enzyme interactions, the compound demonstrated significant α-amylase inhibition with an IC50 of 0.68 µM. This suggests its potential utility in managing diabetes through glycemic control mechanisms .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
